REACTION_CXSMILES
|
NCCC[C:5]1[NH:14][C:13]2[C:12](=[O:15])[N:10]([CH3:11])[C:9](=[O:16])[N:8]([CH3:17])[C:7]=2[N:6]=1>C(=O)([O-])[O-]>[N:10]1([C:12](=[O:15])[C:13]2[NH:14][CH:5]=[N:6][C:7]=2[N:8]([CH3:17])[C:9]1=[O:16])[CH3:11]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NCCCC1=NC=2N(C(N(C)C(C2N1)=O)=O)C
|
Name
|
N-hydroxysuccinimide ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C([O-])([O-])=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
dextran surface (according to Example I.3.2) overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
at 25° C.
|
Type
|
WASH
|
Details
|
whereupon the surface was washed with water
|
Name
|
|
Type
|
|
Smiles
|
N1(C)C(=O)N(C)C=2N=CNC2C1=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
NCCC[C:5]1[NH:14][C:13]2[C:12](=[O:15])[N:10]([CH3:11])[C:9](=[O:16])[N:8]([CH3:17])[C:7]=2[N:6]=1>C(=O)([O-])[O-]>[N:10]1([C:12](=[O:15])[C:13]2[NH:14][CH:5]=[N:6][C:7]=2[N:8]([CH3:17])[C:9]1=[O:16])[CH3:11]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NCCCC1=NC=2N(C(N(C)C(C2N1)=O)=O)C
|
Name
|
N-hydroxysuccinimide ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C([O-])([O-])=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
dextran surface (according to Example I.3.2) overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
at 25° C.
|
Type
|
WASH
|
Details
|
whereupon the surface was washed with water
|
Name
|
|
Type
|
|
Smiles
|
N1(C)C(=O)N(C)C=2N=CNC2C1=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
NCCC[C:5]1[NH:14][C:13]2[C:12](=[O:15])[N:10]([CH3:11])[C:9](=[O:16])[N:8]([CH3:17])[C:7]=2[N:6]=1>C(=O)([O-])[O-]>[N:10]1([C:12](=[O:15])[C:13]2[NH:14][CH:5]=[N:6][C:7]=2[N:8]([CH3:17])[C:9]1=[O:16])[CH3:11]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NCCCC1=NC=2N(C(N(C)C(C2N1)=O)=O)C
|
Name
|
N-hydroxysuccinimide ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C([O-])([O-])=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
dextran surface (according to Example I.3.2) overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
at 25° C.
|
Type
|
WASH
|
Details
|
whereupon the surface was washed with water
|
Name
|
|
Type
|
|
Smiles
|
N1(C)C(=O)N(C)C=2N=CNC2C1=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
NCCC[C:5]1[NH:14][C:13]2[C:12](=[O:15])[N:10]([CH3:11])[C:9](=[O:16])[N:8]([CH3:17])[C:7]=2[N:6]=1>C(=O)([O-])[O-]>[N:10]1([C:12](=[O:15])[C:13]2[NH:14][CH:5]=[N:6][C:7]=2[N:8]([CH3:17])[C:9]1=[O:16])[CH3:11]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NCCCC1=NC=2N(C(N(C)C(C2N1)=O)=O)C
|
Name
|
N-hydroxysuccinimide ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C([O-])([O-])=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
dextran surface (according to Example I.3.2) overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
at 25° C.
|
Type
|
WASH
|
Details
|
whereupon the surface was washed with water
|
Name
|
|
Type
|
|
Smiles
|
N1(C)C(=O)N(C)C=2N=CNC2C1=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |